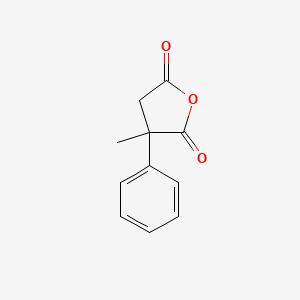

3-Methyl-3-phenyloxolane-2,5-dione

Description

Significance of Cyclic Anhydrides in Synthetic Pathways

Cyclic anhydrides are a special class of acid anhydrides formed through the intramolecular dehydration of dicarboxylic acids, resulting in a ring structure containing an anhydride (B1165640) functional group. youtube.com These compounds, particularly those with five- or six-membered rings like succinic anhydride and glutaric anhydride, are valuable intermediates in organic synthesis. youtube.comfiveable.mesalempress.com Their reactivity stems from the electrophilic nature of the carbonyl carbons, which readily react with nucleophiles. youtube.com This reactivity allows for the synthesis of various derivatives, including esters and amides, making them crucial building blocks in the production of polymers, pharmaceuticals, and other fine chemicals. youtube.comfiveable.me The reaction of cyclic anhydrides with nucleophiles often proceeds with high regioselectivity, a feature that is exploited in complex molecule synthesis. acs.org

Overview of Structural Classes Related to 3-Methyl-3-phenyloxolane-2,5-dione

The structural features of this compound place it within a broader context of related cyclic compounds that share common structural motifs and reactivity patterns.

Substituted Succinic Anhydrides (e.g., Phenylsuccinic Anhydride)

Substituted succinic anhydrides are a prominent class of cyclic anhydrides where one or more hydrogen atoms on the succinic anhydride ring are replaced by other functional groups. rsc.orgresearchgate.netresearchgate.net Phenylsuccinic anhydride, for instance, is a well-studied example where a phenyl group is attached to the succinic anhydride core. prepchem.comfluorochem.co.uk The synthesis of phenylsuccinic anhydride can be achieved by heating phenylsuccinic acid with acetyl chloride in toluene. prepchem.com The presence of the phenyl substituent influences the reactivity of the anhydride ring, particularly in reactions with nucleophiles where it can direct the regioselectivity of the ring-opening. acs.org The study of substituted succinic anhydrides is significant for understanding how different substituents affect the conformation and chiroptical properties of the five-membered ring. rsc.org

Homophthalic Anhydrides and Bicyclic Anhydride Systems

Homophthalic anhydride is another related cyclic anhydride, characterized by a benzene (B151609) ring fused to a six-membered anhydride ring. chembk.comontosight.ai It serves as a key precursor in the synthesis of various heterocyclic compounds and polycyclic aromatic systems. chembk.comacs.orgresearchgate.net Its reactions often involve the enolizable nature of the anhydride, leading to cycloaddition reactions. acs.orgresearchgate.net

Bicyclic anhydride systems represent a more complex structural class where two rings are joined together. wikipedia.orgyoutube.com These can be fused, bridged, or spiro systems. wikipedia.orglibretexts.org An example is bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. sigmaaldrich.com The rigid structures of many bicyclic anhydrides make them useful in stereocontrolled synthesis and for studying reaction mechanisms. libretexts.orgacs.org

Related Cyclic Diones (e.g., Pyrrolidine-2,5-diones, Morpholine-2,5-diones)

Beyond cyclic anhydrides, other cyclic diones with heteroatoms in the ring are structurally analogous to this compound.

Pyrrolidine-2,5-diones , also known as succinimides, feature a nitrogen atom in the five-membered ring instead of an oxygen atom. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. bohrium.commdpi.comnih.govnih.gov They can be synthesized through various methods, including the reaction of succinic anhydride with amines. acs.org

Morpholine-2,5-diones are six-membered rings containing both an oxygen and a nitrogen atom. researchgate.netchemicke-listy.cz They are considered depsipeptide analogues of cyclic dipeptides and are important in the development of biodegradable polymers and drug delivery systems. researchgate.netresearchgate.netacs.org The synthesis of morpholine-2,5-diones can be challenging but offers a pathway to creating polymers with both ester and amide linkages, known as polydepsipeptides. researchgate.netresearchgate.netacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-phenyloxolane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-11(7-9(12)14-10(11)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEWWNZSKBVUBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 3 Methyl 3 Phenyloxolane 2,5 Dione and Analogues

Ring-Opening Reactions of Anhydrides

The susceptibility of the anhydride (B1165640) ring to nucleophilic attack is a cornerstone of the chemistry of 3-methyl-3-phenyloxolane-2,5-dione. This reactivity is harnessed in numerous synthetic applications and provides a platform for exploring the intricate details of reaction mechanisms.

Nucleophilic Attack Pathways and Regioselectivity

The ring-opening of unsymmetrical cyclic anhydrides like this compound by a nucleophile can theoretically proceed via two distinct pathways, leading to the formation of two regioisomeric products. The nucleophile can attack either of the two carbonyl carbons, which are electronically and sterically non-equivalent. The regioselectivity of this attack is a critical aspect of these reactions and is influenced by a combination of steric and electronic factors inherent to both the anhydride and the attacking nucleophile. rsc.orgd-nb.info

In the case of this compound, the two carbonyl groups are situated at the 2- and 5-positions of the oxolane ring. The carbon at position 3 is a quaternary center, bearing both a methyl and a phenyl group. This substitution pattern creates a significant steric hindrance around the C2-carbonyl group, making the C5-carbonyl group the more accessible site for nucleophilic attack. Consequently, nucleophilic attack predominantly occurs at the C5 position, leading to a high degree of regioselectivity. google.com

The nature of the nucleophile also plays a crucial role in determining the reaction pathway. For instance, in reactions involving amines, the primary attack usually occurs at the less sterically hindered carbonyl group. nih.gov This principle is fundamental to understanding the outcomes of reactions such as the Castagnoli-Cushman reaction, which will be discussed in a later section.

Influence of Substituents on Reaction Pathways and Kinetics

The substituents on the cyclic anhydride ring profoundly influence both the reaction pathways and the kinetics of the ring-opening reaction. In this compound, the methyl and phenyl groups at the C3 position are key determinants of its reactivity.

The phenyl group, being electron-withdrawing, can influence the electrophilicity of the adjacent carbonyl carbons. However, its more significant contribution is often steric. The steric bulk of the phenyl and methyl groups hinders the approach of nucleophiles to the C2 carbonyl, thereby favoring attack at the C5 position. unizar.es

Advanced Organic Transformations with Cyclic Anhydrides

Cyclic anhydrides, including this compound, are versatile building blocks in more complex organic transformations that go beyond simple ring-opening reactions. These reactions often involve a sequence of steps that lead to the formation of intricate molecular architectures.

The Castagnoli-Cushman Reaction: Scope and Diastereoselectivity

The Castagnoli-Cushman reaction (CCR) is a powerful multicomponent reaction that involves the condensation of a cyclic anhydride with an imine to produce a variety of lactams. researchgate.netresearchgate.net This reaction has been extensively studied, and this compound and its analogues have proven to be valuable substrates in exploring its scope and stereochemical outcome. mdpi.comresearchgate.net The reaction typically proceeds with high diastereoselectivity, which is a key feature that makes it synthetically useful. escholarship.org

The scope of the CCR is broad, accommodating a wide range of cyclic anhydrides and imines. dntb.gov.ua The use of substituted anhydrides like this compound allows for the introduction of diverse functionalities into the final lactam products. mdpi.com The diastereoselectivity of the CCR is often high, leading to the preferential formation of one diastereomer over the other. This selectivity is influenced by the structure of both the anhydride and the imine, as well as the reaction conditions. rsc.org

Electronic and Steric Effects on Reaction Outcome

The outcome of the Castagnoli-Cushman reaction, including the yield and diastereoselectivity, is heavily influenced by the electronic and steric properties of the substituents on the cyclic anhydride. mdpi.com In the context of this compound, the phenyl and methyl groups at the C3 position play a critical role.

Electronically, the phenyl group can affect the enolizability of the anhydride, which is a key step in the proposed mechanism of the CCR. researchgate.net Sterically, the bulky substituents on the anhydride can direct the approach of the imine, leading to a specific stereochemical outcome. For example, studies with phenylsuccinic anhydride have shown that the stereochemical course of the reaction is determined by a complex interplay of these effects. dntb.gov.ua Electron-deficient groups on the imine have been observed to reduce the reaction yield, highlighting the importance of electronic compatibility between the reactants. rsc.org

Design of Highly Reactive Cyclic Anhydride Partners

The development of highly reactive cyclic anhydrides is a key area of research aimed at expanding the scope and utility of the Castagnoli-Cushman reaction. acs.org A highly reactive anhydride can often enable reactions to proceed under milder conditions and with a broader range of substrates, including less reactive imines. acs.org

The design of such anhydrides often focuses on incorporating features that enhance the enolization of the anhydride, a crucial step for an efficient reaction. acs.org For instance, the introduction of electron-withdrawing groups or the creation of a more rigid, strained ring system can increase the acidity of the α-protons and facilitate enolate formation. mdpi.com The study of anhydrides like 1H-pyrrolo[2,1-c] researchgate.netsmolecule.comoxazine-1,3(4H)-dione, which shows remarkable reactivity, provides valuable insights into the principles of designing effective anhydride partners for the CCR. acs.org The development of new synthetic methods for cyclic anhydrides, such as palladium-catalyzed C-H carbonylation, further broadens the accessibility of diverse and potentially more reactive anhydride structures. nih.gov

Metal Hydride Reductions of Substituted Maleic Anhydrides

The reduction of unsymmetrically substituted maleic anhydrides to their corresponding lactones is a reaction of significant interest. The regioselectivity of this transformation, which dictates which of the two carbonyl groups is reduced, is a subject of detailed mechanistic study.

Systematic studies on the reduction of unsymmetrically substituted maleic anhydrides by various metal hydride reagents have revealed that electronic factors are the primary determinants of regioselectivity, often overriding steric considerations. nih.gov In many cases, the hydride attack preferentially occurs at the sterically more hindered carbonyl function. cdnsciencepub.comresearchgate.net

A comprehensive study involving several conjugated and aromatic anhydrides has been conducted to understand the influence of alkaline cations, as well as inductive, mesomeric, and steric effects on the reaction's regioselectivity. cdnsciencepub.com This research suggests that for planar cyclic anhydrides like methylmaleic anhydride, the preferential reduction of the more sterically hindered carbonyl group cannot be explained by the typical model of the most favorable pathway for non-perpendicular nucleophilic attack, as both carbonyls are equally accessible. cdnsciencepub.com

The nature of the substituent on the maleic anhydride ring plays a crucial role in directing the hydride attack. For instance, in the reduction of 2-methylmaleic anhydride with metal hydride agents, there is an approximate 88% regioselective attack of the hydride ion at the more hindered (C-1) carbonyl group. researchgate.netpsu.edu This leads to a mixture of but-2-enolides and 4-hydroxybut-2-enolides. researchgate.netpsu.edu

In the case of methoxy-substituted maleic anhydrides, the reductions are often completely regioselective. researchgate.netpsu.edu This high degree of selectivity is attributed to the chelation of the methoxy (B1213986) group and the adjacent carbonyl function by the counterion of the hydride reagent. This chelation activates the C-1 carbonyl group towards hydride attack, leading to the formation of tetronic acid and 4-hydroxytetronic acid products. researchgate.netpsu.edu

The reduction of 3-substituted phthalic anhydrides, another class of analogues, also demonstrates substituent-dependent regioselectivity. For example, the reduction of 3-methoxyphthalic anhydride with sodium borohydride (B1222165) can yield a mixture of isomeric lactones. However, the use of more sterically demanding reducing agents like L-Selectride can significantly enhance the formation of the lactone resulting from the reduction of the carbonyl group away from the methoxy substituent. lookchem.com The interplay of electronic effects, such as the electron-donating or -withdrawing nature of the substituent, and the potential for chelation with the metal cation, dictates the final product distribution. researchgate.net

| Substituted Anhydride | Reducing Agent | Major Product(s) | Controlling Factors |

| 2-Methylmaleic Anhydride | Metal Hydrides | Mixture of but-2-enolides and 4-hydroxybut-2-enolides | Electronic effects, preferential attack at more hindered C-1 |

| Methoxy-substituted Maleic Anhydrides | Metal Hydrides | Tetronic acid and 4-hydroxytetronic acid derivatives | Chelation of methoxy group and adjacent carbonyl by counterion |

| 3-Methoxyphthalic Anhydride | Sodium Borohydride | Mixture of isomeric lactones | Electronic and steric effects |

| 3-Methoxyphthalic Anhydride | L-Selectride | Lactone from reduction of carbonyl distal to methoxy group | Steric hindrance of the reducing agent |

Intramolecular Cyclization Pathways of Dicarbonyl Compounds

Dicarbonyl compounds serve as versatile precursors for the synthesis of various cyclic structures through intramolecular reactions. The spatial relationship between the two carbonyl groups dictates the size and nature of the resulting ring.

One of the most classic examples of intramolecular cyclization of a dicarbonyl compound is the Paal-Knorr synthesis, which is used to prepare substituted furans, pyrroles, and thiophenes from 1,4-diketones. researchgate.net

The formation of pyrroles from hexane-2,5-dione and a primary amine or ammonia (B1221849) is a prime illustration of this pathway. cdnsciencepub.com The mechanism involves the initial attack of the amine on one of the carbonyl groups to form a hemiaminal. This is followed by an intramolecular attack of the amine on the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative. Subsequent dehydration of this intermediate yields the aromatic pyrrole (B145914) ring. researchgate.net Weakly acidic conditions can accelerate this reaction. libretexts.org

Similarly, 1,4-dicarbonyl compounds can undergo acid-catalyzed intramolecular cyclization and dehydration to form furans. organic-chemistry.orgrsc.orgchinesechemsoc.orgyoutube.com The mechanism begins with the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. The resulting hemiacetal then dehydrates to furnish the furan (B31954) ring. researchgate.net

Beyond the Paal-Knorr synthesis, other intramolecular cyclization pathways are available to dicarbonyl compounds. For instance, 1,4- and 1,5-diketones can undergo intramolecular aldol (B89426) reactions. libretexts.orgpressbooks.pub Base-catalyzed treatment of 2,5-hexanedione (B30556) leads to the formation of a five-membered ring product, 3-methyl-2-cyclopentenone. libretexts.orgpressbooks.pubrsc.org The mechanism proceeds through the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the other carbonyl group. The resulting aldol addition product then dehydrates to form the α,β-unsaturated ketone. The stability of the resulting ring system is a key driving force, favoring the formation of five- and six-membered rings over more strained three- or four-membered rings. libretexts.orgpressbooks.pub

Furthermore, 1,5- and 1,6-dicarbonyl compounds can undergo intramolecular pinacol (B44631) coupling when treated with reagents like tributyltin hydride (Bu₃SnH). nih.govacs.orgacs.org This reaction proceeds through a radical mechanism involving the formation of a tin ketyl, which then adds to the second carbonyl group. A subsequent intramolecular homolytic substitution (S_H2) step leads to the formation of a cyclic diol. nih.govacs.orgacs.org

| Dione (B5365651) Precursor | Reaction Type | Reagents/Conditions | Cyclic Product |

| Hexane-2,5-dione | Paal-Knorr Pyrrole Synthesis | Primary amine or ammonia, weakly acidic | Substituted Pyrrole |

| 1,4-Dicarbonyl Compound | Paal-Knorr Furan Synthesis | Acid catalyst | Substituted Furan |

| 2,5-Hexanedione | Intramolecular Aldol Condensation | Base catalyst | 3-Methyl-2-cyclopentenone |

| 1,5-Diketone | Intramolecular Aldol Condensation | Base catalyst | Cyclohexenone derivative |

| 1,5- or 1,6-Dicarbonyl Compound | Intramolecular Pinacol Coupling | Bu₃SnH | Cyclic Diol |

Advanced Spectroscopic and Analytical Characterization of Oxolane 2,5 Dione Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive method for structure elucidation in solution. rdd.edu.iq It provides detailed information about the carbon-hydrogen framework of a molecule, stereochemistry, and can even be used to monitor chemical reactions in real-time.

The molecular structure of 3-Methyl-3-phenyloxolane-2,5-dione can be unequivocally confirmed using one-dimensional (1D) and two-dimensional (2D) NMR experiments. The alternative name for this compound is 3-methyl-3-phenylsuccinic anhydride (B1165640). While specific spectral data for this exact compound is not available in the cited literature, its expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known spectra of closely related parent compounds like phenylsuccinic anhydride and general spectroscopic principles. cdnsciencepub.com

In the ¹H NMR spectrum, the presence of a singlet for the methyl (CH₃) group and multiplets for the aromatic protons of the phenyl group would be expected. A key feature would be the signals for the methylene (B1212753) (CH₂) protons at the C4 position. Due to the adjacent C3 chiral center, these two protons are diastereotopic and thus chemically non-equivalent. They would be expected to appear as a pair of doublets, known as an AB quartet, resulting from their geminal coupling.

The ¹³C NMR spectrum would complement this data, showing distinct signals for the methyl carbon, the methylene carbon, the quaternary C3 carbon, the aromatic carbons, and, notably, the two carbonyl carbons of the anhydride ring. The chemical shifts of these carbons provide definitive evidence for the compound's carbon skeleton.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Signal Multiplicity |

| CH₃ (on C3) | ~1.5 - 2.0 | ~20 - 30 | Singlet (s) |

| CH₂ (on C4) | ~2.5 - 3.5 | ~40 - 50 | AB quartet (2 x d) |

| Phenyl-H | ~7.2 - 7.5 | ~125 - 140 | Multiplet (m) |

| C 3 (quaternary) | - | ~50 - 60 | - |

| C 2, C 5 (carbonyl) | - | ~170 - 180 | - |

Note: These are predicted values based on analogous structures and general chemical shift principles. Actual experimental values may vary.

The structures of various related lactams and other heterocyclic compounds synthesized from phenylsuccinic anhydride have been successfully elucidated using ¹H-NMR, ¹³C-NMR, and 2D techniques like HSQC. ejmanager.comoaji.netresearchgate.netniif.hu This precedent underscores the reliability of NMR for confirming the covalent structure and connectivity of this compound.

The concept of diastereomeric excess (de) becomes relevant when a molecule contains two or more stereocenters. While this compound itself is chiral but does not have a diastereomer, its reactions with other chiral molecules can produce diastereomeric products. NMR spectroscopy is a primary method for determining the ratio of these diastereomers.

Diastereomers have distinct chemical and physical properties, which results in different NMR spectra. Protons in different diastereomeric environments will have unique chemical shifts. The diastereomeric ratio can be determined by the integration of separated signals in the ¹H NMR spectrum corresponding to each isomer. hmdb.ca For example, in the synthesis of dipeptidonucleotides, the diastereomeric ratios were successfully found by integrating ¹H or ³¹P NMR peaks. cwu.edu Similarly, the diastereoselectivity in the formation of β-lactams has been quantified using qNMR by integrating resolved resonances for specific protons on the β-lactam ring. ejmanager.com This allows for the calculation of the diastereomeric excess using the formula:

de (%) = |(Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer)| x 100

This quantitative NMR (qNMR) approach provides a direct and accurate measure of the stereochemical outcome of a reaction.

Time-resolved NMR spectroscopy is a powerful technique for studying the kinetics of chemical reactions, allowing for the simultaneous monitoring of every species involved without perturbing the reaction. rdd.edu.iquni-freiburg.de By acquiring a series of ¹H NMR spectra over time, one can track the decrease in the concentration of reactants and the increase in the concentration of products and any observable intermediates. rdd.edu.iq

This method could be applied to investigate the reaction kinetics of this compound. For instance, the rate of a ring-opening reaction, such as hydrolysis or alcoholysis, could be determined by monitoring the disappearance of the diastereotopic methylene proton signals of the starting anhydride and the appearance of new signals corresponding to the ring-opened product. Kinetic data is extracted by plotting the integral values of characteristic signals against time. rdd.edu.iq This technique has been successfully used for a wide range of reactions, from simple homogeneous systems to more complex heterogeneous and on-flow reactions in pharmaceutical research. rdd.edu.iq

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which in turn allows for the confident determination of its elemental formula. rsc.org The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent atoms. missouri.edu For this compound, the molecular formula is C₁₁H₁₀O₃.

The theoretical monoisotopic (exact) mass can be calculated and compared to the experimental value obtained from an HRMS instrument, such as an electrospray ionization time-of-flight (ESI-TOF) spectrometer. rsc.org A match between the theoretical and experimental mass within a very small error margin (typically < 5 ppm) confirms the molecular formula.

Theoretical Mass Data for C₁₁H₁₀O₃

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₃ | |

| Molecular Weight | 190.19 g/mol | nih.gov |

| Monoisotopic Mass | 190.06299 Da | uni-freiburg.denih.govuni.lu |

This accurate mass determination is a critical step in the characterization of a new compound, providing definitive proof of its elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase for mass spectrometric analysis. oaji.net It is particularly useful for analyzing polar and thermally labile molecules because it imparts little excess energy, generally leaving the molecule intact. oaji.netscielo.org.mx

For the molecular characterization of this compound, ESI-MS would typically detect the molecule as a protonated species, [M+H]⁺, or as an adduct with a cation like sodium, [M+Na]⁺. rsc.orgrsc.org For a molecular formula of C₁₁H₁₀O₃ with a monoisotopic mass of 190.063 Da, the expected ions would be:

[M+H]⁺ : m/z 191.070

[M+Na]⁺ : m/z 213.052

Observing these ions in the mass spectrum confirms the molecular weight of the compound. ESI can also be coupled with tandem mass spectrometry (MS/MS), where the parent ion is fragmented to provide further structural information. This combination of ESI with high-resolution analysis provides a powerful tool for both confirming the molecular formula and probing the structure of compounds like this compound. cwu.edu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Polymer End-Group Analysis

While direct MALDI-TOF MS analysis of this compound itself is not extensively documented in public literature, the technique is invaluable for characterizing polymers synthesized using this compound as a monomer or initiator. MALDI-TOF MS is a soft ionization technique that allows for the precise determination of molecular weights of polymers. sigmaaldrich.com This is crucial for confirming the successful incorporation of the this compound unit and for analyzing the end-groups of the resulting polymer chains. sigmaaldrich.combruker.com

In a typical application, the polymer sample is co-crystallized with a matrix and then irradiated with a laser. The resulting ions are accelerated in a time-of-flight analyzer, and their mass-to-charge ratio is determined. This provides a detailed distribution of polymer chain lengths and allows for the calculation of average molecular weights (Mn and Mw). bruker.com Furthermore, high-resolution MALDI-TOF MS can elucidate the elemental composition of the end-groups, confirming the structure of the initiator or terminating agent used in the polymerization process. jeol.com

For polymers synthesized from this compound, MALDI-TOF MS can verify the mass of the repeating unit and the sum of the end-group masses. bruker.com Any deviation from the expected mass can indicate side reactions or incomplete functionalization. The technique is particularly powerful when coupled with other methods like Gel Permeation Chromatography (GPC) for a comprehensive understanding of the polymer's molecular weight distribution. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The vibrational spectrum of a molecule is a unique fingerprint, with different functional groups absorbing IR radiation at characteristic frequencies. wiley.com

For this compound, the IR spectrum is expected to show strong absorption bands characteristic of the dione (B5365651) and oxolane functionalities. Key expected absorptions include:

C=O Stretching: Strong absorptions in the region of 1700-1850 cm⁻¹ are indicative of the two carbonyl groups in the oxolane-2,5-dione ring. The exact position of these peaks can be influenced by ring strain and the electronic effects of the methyl and phenyl substituents. For example, cyclic anhydrides typically show two C=O stretching bands.

C-O-C Stretching: The oxolane ring will exhibit characteristic C-O-C stretching vibrations, typically in the 1000-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The phenyl group will give rise to absorptions corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (in the 1450-1600 cm⁻¹ region). pressbooks.pub

Aliphatic C-H Stretching: The methyl group will show aliphatic C-H stretching vibrations, typically just below 3000 cm⁻¹.

By analyzing the positions and intensities of these absorption bands, one can confirm the presence of the key functional groups within the molecule. youtube.combibliotekanauki.pl

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration if it is chiral. d-nb.infothieme-connect.despringernature.com For this compound, which possesses a chiral center at the carbon atom bearing the methyl and phenyl groups, X-ray crystallography can unambiguously establish the (R) or (S) configuration of a given enantiomerically pure sample. nih.gov

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and torsional angles. thieme-connect.de The resulting electron density map reveals the positions of individual atoms, confirming the connectivity and stereochemistry of the molecule. thieme-connect.de

For chiral molecules, the anomalous scattering of X-rays by the atoms can be used to determine the absolute configuration. thieme-connect.denih.gov This is a crucial piece of information for applications where stereochemistry is important, such as in the synthesis of pharmaceuticals or other biologically active molecules. The crystallographic data also provides insights into the solid-state packing of the molecules, including intermolecular interactions like hydrogen bonding or van der Waals forces, which can influence the physical properties of the compound. ed.ac.uk

| Crystal Data for a Related Oxolane-2,5-dione Derivative | |

| Formula | C₃₀H₂₂O₇ |

| Molecular Weight | 494.48 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 16.981(5) Å, b = 15.291(5) Å, c = 18.665(5) Å |

| Volume | 4846(2) ų |

| Z | 8 |

| This table presents crystallographic data for a related compound, 3,4-Bis[4-(4-methoxyphenoxy)phenyl]-2,5-dihydrofuran-2,5-dione, to illustrate the type of information obtained from X-ray crystallography. nih.gov |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

Gas Chromatography (GC) for Byproduct Identification

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. unizar.es In the context of this compound, GC can be used to identify and quantify any volatile byproducts that may have formed during its synthesis. The sample is vaporized and injected into a column, where it is separated based on the components' boiling points and interactions with the stationary phase. A detector at the end of the column provides a signal for each component, allowing for their identification and quantification. When coupled with a mass spectrometer (GC-MS), this technique can provide structural information about the separated byproducts, aiding in the optimization of reaction conditions to minimize their formation. mdpi.com

Thin Layer Chromatography (TLC) for Reaction Progression

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction. umass.edulibretexts.orglibretexts.org A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). chemistryhall.com The plate is then developed in a suitable solvent system (mobile phase). umass.educhemistryhall.com

As the solvent moves up the plate, the components of the mixture separate based on their polarity. youtube.com The starting material, this compound, and the product will typically have different polarities and therefore different retention factors (Rf values). libretexts.org By comparing the spots of the reaction mixture over time to the spots of the starting material and expected product, one can visually assess the consumption of the reactant and the formation of the product. libretexts.org This allows for a quick determination of when the reaction is complete. libretexts.org

| TLC Monitoring of a Reaction | |

| Time | Observation |

| 0 min | Single spot corresponding to the starting material. |

| 30 min | Appearance of a new spot (product) and a decrease in the intensity of the starting material spot. |

| 60 min | The starting material spot has completely disappeared, indicating the reaction is complete. |

| This table provides a generalized example of how TLC can be used to monitor a reaction's progress. |

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. mdpi.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. mdpi.com This information can be used to determine the thermal stability of this compound and to identify the temperatures at which it decomposes. The resulting TGA curve plots mass loss against temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com This technique can be used to determine the melting point, glass transition temperature, and other thermal transitions of the compound. For this compound, DSC would reveal a sharp endothermic peak at its melting point.

When TGA is coupled with other analytical techniques like Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS), the gaseous products evolved during decomposition can be identified, providing a more detailed understanding of the decomposition mechanism. mdpi.com

Computational Approaches in Understanding 3 Methyl 3 Phenyloxolane 2,5 Dione Reactivity and Structure

Quantum Chemical Calculations for Reaction Pathways

Quantum chemical calculations have become a cornerstone in the prediction of chemical reactions and the elucidation of their mechanisms. smolecule.comnih.gov These methods can accurately estimate the energies of transition states and equilibria, providing a roadmap for potential reaction pathways before undertaking extensive and costly laboratory work. smolecule.comnih.gov

Density Functional Theory (DFT) for Free Energy Profiles and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is particularly effective for calculating the thermodynamics and kinetics of chemical reactions. researchgate.net By mapping the potential energy surface, DFT can identify the lowest energy pathways for a reaction, pinpointing the structures of transition states—the highest energy points along a reaction coordinate. nih.gov

For a molecule like 3-Methyl-3-phenyloxolane-2,5-dione, DFT calculations can be employed to model reaction mechanisms, such as nucleophilic attack at one of its carbonyl carbons. The calculations provide the Gibbs free energy (ΔG) for reactants, products, and transition states, allowing for the determination of activation energies and reaction spontaneity.

For instance, in a hypothetical reaction, DFT can be used to compare different potential pathways. The calculated energy profiles reveal which pathway is kinetically and thermodynamically favored. While specific DFT studies on this compound are not widely published, data from analogous compounds like (3S)-3-methyloxolane-2,5-dione show that DFT calculations at the B3LYP/6-311++G(d,p) level can provide detailed insights into molecular orbital energies, which are crucial for understanding reactivity.

Illustrative DFT Calculation Results for a Hypothetical Reaction Pathway

The following table represents typical data obtained from a DFT study to determine the free energy profile of a reaction. The values are illustrative for the hydrolysis of this compound.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0.0 |

| TS1 | Transition state for nucleophilic attack | +15.2 |

| Intermediate | Tetrahedral intermediate after ring opening | -5.8 |

| TS2 | Transition state for proton transfer | +8.1 |

| Products | Ring-opened dicarboxylic acid | -12.4 |

Note: Data is illustrative and intended to represent typical outputs of DFT calculations.

Molecular Modeling and Simulation

Beyond quantum mechanics, molecular modeling and simulations offer a broader set of tools to predict molecular behavior, from reactivity patterns to conformational preferences. These simulations are essential for understanding how the three-dimensional structure of a molecule influences its chemical properties.

Prediction of Reactivity and Selectivity in Anhydride-Based Reactions

Molecular modeling can effectively predict the reactivity and selectivity in reactions involving cyclic anhydrides. The anhydride (B1165640) functional group in this compound makes it susceptible to various transformations, including reductions, substitutions, and cycloadditions. mdpi.com The presence of a chiral center at the C3 position introduces stereochemical considerations, making the prediction of selectivity (regio- and stereoselectivity) a key challenge.

Computational models can assess the steric and electronic factors that govern how a reactant approaches the molecule. For example, in a reaction with a nucleophile, modeling can predict whether the attack is more likely to occur at the C2 or C5 carbonyl group and from which face of the molecule, leading to different stereoisomeric products. This is particularly relevant in drug discovery and materials science, where precise control over molecular architecture is critical.

Conformational Analysis and Assessment of Ring Strain

The five-membered oxolane ring of this compound is not planar. It adopts puckered conformations to alleviate internal strain. aablocks.com The primary conformations for a five-membered ring are the "envelope," where one atom is out of the plane of the other four, and the "twist," where two adjacent atoms are displaced in opposite directions from the plane of the other three.

Conformational analysis involves calculating the relative energies of these different arrangements to determine the most stable conformer. The stability is influenced by several types of strain:

Angle Strain : Deviation from ideal sp³ or sp² bond angles. Five-membered rings have less angle strain than three- or four-membered rings. mdpi.com

Torsional Strain : Arises from the eclipsing of bonds on adjacent atoms. Puckering helps to stagger these bonds, reducing torsional strain.

Steric Strain : Repulsive interactions between non-bonded atoms. In this compound, the bulky phenyl and methyl groups at the C3 position create significant steric hindrance, which will strongly influence the preferred conformation. researchgate.net

Computational models can quantify the energy associated with each conformation. The phenyl and methyl groups will preferentially occupy positions that minimize steric clashes with the carbonyl groups and with each other. For substituted five-membered rings, the energy difference between conformers can be small, leading to a dynamic equilibrium.

Illustrative Conformational Energy Analysis

This table shows hypothetical energy values for the primary conformers of this compound, based on principles of steric hindrance.

| Conformer | Substituent Positions | Relative Steric Strain Energy (kJ/mol) | Population at 298 K (%) |

| Envelope 1 | Phenyl pseudo-equatorial, Methyl pseudo-axial | 0.0 | ~75 |

| Envelope 2 | Phenyl pseudo-axial, Methyl pseudo-equatorial | 5.2 | ~15 |

| Twist | Phenyl and Methyl in staggered positions | 8.7 | ~10 |

Note: Data is illustrative, based on conformational principles and analogous data from related molecules. The exact energy differences require specific calculations for this compound.

Stereochemical Aspects and Chiral Synthesis with Oxolane 2,5 Diones

Chiral Resolution Techniques Utilizing Anhydrides

Chiral resolution is a traditional yet vital method for separating enantiomers from a racemic mixture. This process often involves the use of a chiral resolving agent to convert the enantiomers into diastereomers, which can then be separated by physical means like crystallization or chromatography. mdpi.com Anhydrides, especially optically active ones, serve as effective resolving agents for racemic alcohols and amines through the formation of diastereomeric amide or ester derivatives. tandfonline.com

(S)-(−)-2-Methyl-2-phenylsuccinic anhydride (B1165640), a chiral cyclic anhydride, has proven to be a highly effective reagent for the resolution of racemic amines. tandfonline.comresearchgate.net A notable application is in the resolution of the racemic aminodioxane (±)-(1), an intermediate in the synthesis of the antibiotic chloramphenicol. The (S)-(-)-anhydride (referred to as compound 5 in the study) reacts smoothly with the racemic amine to form a mixture of diastereomeric amides. tandfonline.com

These resulting diastereomers possess different physical properties, which allows for their efficient separation. The study by Gharpure and Rao demonstrated that the diastereomeric amides could be effectively separated using techniques such as chromatography. Following separation, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure amine and the original chiral acid, which can be recovered and recycled. The efficiency of this resolution is highlighted by the high diastereomeric purity achieved for the separated components. tandfonline.com

Table 1: Resolution of Racemic Aminodioxane (±)-(1) using (S)-(−)-Anhydride (5)

| Step | Procedure | Outcome | Reference |

|---|---|---|---|

| 1. Reaction | Racemic aminodioxane (±)-(1) is reacted with (S)-(−)-2-Methyl-2-phenylsuccinic anhydride (5). | Formation of a mixture of diastereomeric amides (7 and 8). | tandfonline.com |

| 2. Separation | The mixture of diastereomers is separated by High-Performance Liquid Chromatography (HPLC). | Isolation of individual diastereomers with high purity (e.g., 98% diastereomeric purity). | tandfonline.com |

| 3. Hydrolysis | The separated amide diastereomers are cleaved. | Recovery of the optically pure aminodioxane enantiomers and the chiral resolving agent. | tandfonline.com |

| 4. Recycling | The recovered (S)-(+)-2-methyl-2-phenylbutanedioic acid is converted back to the anhydride. | The resolving agent can be recycled for future use. | tandfonline.com |

Control of Diastereoselectivity in Complex Reaction Systems

Achieving control over diastereoselectivity is a central challenge in the synthesis of complex molecules with multiple stereocenters. The stereochemical outcome of a reaction can often be directed by the inherent structure of the substrate, the choice of reagents, and the reaction conditions. d-nb.inforesearchgate.net In systems involving cyclic precursors like oxolane-2,5-diones, the rigid ring structure can significantly influence the facial selectivity of incoming reagents, leading to a preferred diastereomer.

For instance, in the synthesis of substituted piperidines, the cyclization of an N-acyl iminium ion intermediate can be highly diastereoselective. The stereochemical control is dictated by the tendency of the system to adopt a thermodynamically favorable chair-like transition state that minimizes steric hindrance and allylic strain. usm.edu Similarly, the methylation of a bicyclic keto-lactam has been shown to proceed with high diastereoselectivity, yielding a single observable diastereomer. This outcome was attributed to the preferential axial attack of the nucleophile on the ketone, a well-known phenomenon for "small" nucleophiles on cyclohexanone-like systems. beilstein-journals.org These principles of stereocontrol are directly applicable to reactions involving 3-Methyl-3-phenyloxolane-2,5-dione, where the phenyl and methyl groups at the C3 position would direct the approach of nucleophiles or other reactants.

Asymmetric Synthesis Applications Enabled by Chiral Anhydride Precursors

Asymmetric synthesis aims to create a specific enantiomer of a target molecule. springernature.com Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are a cornerstone of this field. bldpharm.com Chiral anhydrides, including derivatives of this compound, are valuable precursors in asymmetric synthesis. bldpharm.comacs.org

These compounds can be used to introduce chirality into a molecule or to serve as a chiral template that directs the stereochemistry of subsequent transformations. For example, the asymmetric synthesis of a precursor to the drug (R)-Sibutramine was achieved with high enantioselectivity through the asymmetric hydrogenation of a prochiral substrate. nih.gov While not directly using an oxolane-dione, this highlights the importance of creating chiral centers, a process where chiral anhydrides can play a crucial role. Chiral amines, which are themselves key building blocks for many pharmaceuticals, can be synthesized via various catalytic asymmetric methods, and their resolution is an important alternative strategy. d-nb.infonih.gov

The utility of chiral anhydrides is also seen in their reactions with nucleophiles, where the chiral center on the anhydride can influence the stereochemical outcome of the ring-opening reaction, leading to enantiomerically enriched products. The use of chiral auxiliaries derived from amino acids, for example, allows for the asymmetric alkylation of glycine (B1666218) templates to produce non-proteinogenic amino acids with high diastereoselectivity. renyi.hu This general strategy underscores the potential of using chiral precursors like this compound to synthesize a wide array of optically active compounds.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules and Heterocycles

3-Methyl-3-phenyloxolane-2,5-dione serves as a fundamental building block in the synthesis of intricate organic structures. bldpharm.combldpharm.com Its utility stems from the high reactivity of the cyclic anhydride (B1165640) moiety, which can readily undergo reactions with a variety of nucleophiles. This reactivity allows for its use as an intermediate or scaffold in the construction of more complex molecules. smolecule.com

Reagents in Specialized Ester and Polymer Synthesis

The role of this compound as a cyclic anhydride makes it an effective reagent for specialized ester synthesis. bldpharm.comsmolecule.com The esterification reaction typically proceeds via the ring-opening of the anhydride by an alcohol. This reaction is often efficient and can be used to introduce the 3-methyl-3-phenyl-succinate moiety into a target molecule.

A pertinent example of this reactivity is seen in the synthesis of long-chain aroma esters using the parent compound, oxolane-2,5-dione (succinic anhydride). mdpi.com In a study, oxolane-2,5-dione was reacted with 3-phenylprop-2-en-1-ol (cinnamyl alcohol) and various diols to produce high molecular mass esters. mdpi.com The research highlighted the efficiency of microwave-assisted synthesis over conventional heating, significantly reducing reaction times. mdpi.com

| Esterification Method | Reactants | Reaction Time | Reference |

| Conventional Heating | Oxolane-2,5-dione, Cinnamyl Alcohol, Diols | Long (hours) | mdpi.com |

| Microwave Irradiation | Oxolane-2,5-dione, Cinnamyl Alcohol, Diols | 10–20 minutes | mdpi.com |

In polymer chemistry, this compound is a valuable monomer for producing polyesters and poly(ester-amide)s. Ring-opening polymerization (ROP) is a primary method for synthesizing polymers from cyclic monomers like morpholine-2,5-diones, which yield biodegradable poly(ester-amide)s with favorable thermal and mechanical properties. researchgate.net By analogy, this compound can be polymerized, either alone or with co-monomers, to create polymers where the 3-methyl-3-phenylsuccinate unit is a repeating part of the backbone. This incorporation allows for the precise introduction of its specific chemical features into the final polymer. researchgate.net

Precursors for Functional Polymers with Tunable Thermal and Mechanical Properties

The chemical structure of the monomer is a determining factor in the final properties of a polymer. The use of this compound as a precursor allows for the development of functional polymers with specifically tuned thermal and mechanical characteristics. When incorporated into a polymer chain, the compound introduces a bulky and rigid phenyl group directly into the backbone.

This structural feature is expected to have significant effects:

Mechanical Properties: The presence of the phenyl group can increase intermolecular forces (pi-pi stacking) and chain entanglement, leading to polymers with higher tensile strength and modulus. The trade-off is often a decrease in elongation at break, resulting in a more rigid but less flexible material. This principle is observed in multiblock polyurethane-ureas, where compositions with a higher fraction of hard segments exhibit a higher elasticity modulus. mdpi.com The ability to tune these properties is crucial for designing materials for specific applications, from rigid engineering plastics to durable coatings. tubitak.gov.tr

The table below illustrates the expected influence of incorporating this compound into a polymer backbone compared to a generic aliphatic analogue, based on established principles of polymer science. mdpi.commdpi.comtubitak.gov.tr

| Polymer Property | Hypothetical Polymer with Aliphatic Anhydride | Hypothetical Polymer with this compound | Expected Outcome |

| Glass Transition Temp. (Tg) | Lower (e.g., 18-20 °C) researchgate.net | Higher | Increased rigidity and service temperature |

| Tensile Modulus | Lower | Higher | Increased stiffness and load-bearing capacity |

| Thermal Degradation Temp. (T₅) | Lower | Higher (e.g., increase of >25 °C) mdpi.com | Enhanced stability at high temperatures |

| Elongation at Break | Higher | Lower | Reduced flexibility |

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Anhydride (B1165640) Transformations

The transformation of 3-Methyl-3-phenyloxolane-2,5-dione, primarily through ring-opening polymerization (ROP), is a key area for future investigation. The development of sophisticated catalytic systems is paramount to controlling the polymerization process and, consequently, the properties of the resulting polyesters.

Currently, the ROP of cyclic esters is dominated by metal-based catalysts and, increasingly, by enzymatic methods. nih.gov Future research will likely focus on the following areas for this specific anhydride:

Organocatalysis: Shifting away from potentially contaminating metal catalysts, organocatalysis presents a "greener" alternative. Catalysts such as N-heterocyclic carbenes (NHCs), thioureas, and phosphazenes could be explored for the controlled ROP of this compound. The bulky phenyl group may require catalysts with specific steric architectures to achieve high conversion rates and polymer molecular weights.

Enzymatic Catalysis: Lipases have shown promise in the ROP of various lactones and cyclic esters, often exhibiting high regio- and enantioselectivity under mild conditions. nih.govuliege.be Investigating the efficacy of immobilized lipases, such as Novozym-435, could lead to the synthesis of highly pure, biocompatible polymers from this anhydride, which would be particularly advantageous for biomedical applications. uliege.be However, challenges such as high enzyme cost and the formation of lower molecular weight polymers need to be addressed. nih.gov

Cationic Ring-Opening Polymerization (CROP): The presence of the phenyl group suggests that CROP could be a viable and interesting pathway. Strong acid catalysts, like triflic acid, might initiate polymerization through a mechanism involving a stabilized benzylic cation intermediate, potentially leading to unique polymer microstructures and properties. mdpi.com

A comparative analysis of potential catalytic systems is presented in Table 1.

Table 1: Comparison of Potential Catalytic Systems for this compound ROP

| Catalytic System | Potential Advantages | Potential Challenges |

|---|---|---|

| Organocatalysts | Metal-free, tunable, "green" | May require specific catalyst design for bulky monomer |

| Enzymes (Lipases) | High selectivity, mild conditions, biocompatible products | High cost, lower molecular weight polymers |

| Cationic Catalysts | Potential for unique mechanisms (e.g., Friedel-Crafts) | Side reactions, broad molecular weight distribution |

Design of Next-Generation Polymeric Materials with Enhanced Properties

The unique structure of this compound is expected to impart distinct properties to the corresponding polyesters. The phenyl group can significantly enhance the thermal stability and mechanical strength of the polymer backbone, while also influencing its solubility and processability.

Future research will focus on designing and synthesizing polymers with tailored properties:

High-Performance Thermoplastics: The incorporation of the rigid phenyl group is anticipated to increase the glass transition temperature (Tg) of the resulting polyester (B1180765) compared to aliphatic counterparts. This could lead to the development of new thermoplastics with improved heat resistance for applications in electronics or automotive components.

Functional Copolymers: Copolymerization of this compound with other cyclic monomers, such as lactide, caprolactone, or functionalized carbonates, represents a vast field of exploration. uliege.be This strategy would allow for the fine-tuning of material properties, including degradation rates, mechanical flexibility, and hydrophilicity. For instance, copolymerization with a flexible monomer could balance the rigidity imparted by the phenyl group.

Stereocontrolled Polymers: The chiral center at the C3 position opens up the possibility of creating stereoregular polymers (isotactic or syndiotactic) if an appropriate stereoselective catalyst is employed. The tacticity of the polymer chain would have a profound impact on its crystallinity, melting point, and mechanical properties, leading to materials with highly ordered structures and superior performance.

The projected influence of the monomer's structural features on polymer properties is outlined in Table 2.

Table 2: Projected Influence of Monomer Structure on Polymer Properties

| Structural Feature | Expected Impact on Polymer Properties |

|---|---|

| Phenyl Group | Increased thermal stability (Tg), enhanced mechanical strength, altered solubility |

| Methyl Group | Fine-tuning of stereochemistry and chain packing |

| Ester Linkages | Inherent biodegradability and biocompatibility |

Integration of Advanced Computational and Experimental Methodologies for Rational Design

To accelerate the discovery and optimization of new materials based on this compound, a synergistic approach combining computational modeling and experimental validation is essential.

Computational Modeling: Density Functional Theory (DFT) and other molecular modeling techniques can be used to predict the ring strain of the monomer, its reactivity with different catalysts, and the thermodynamic feasibility of the ROP. These studies can also help in understanding the mechanism of polymerization and predicting the properties of the resulting polymers, such as their Tg, and mechanical moduli. This computational pre-screening can guide experimental efforts, saving time and resources.

High-Throughput Experimentation: Automated synthesis and characterization platforms can be employed to rapidly screen various catalysts and polymerization conditions. This would allow for the efficient optimization of reaction parameters to achieve desired polymer molecular weights and microstructures.

Advanced Characterization: Sophisticated analytical techniques, including detailed NMR spectroscopy (e.g., 2D-NMR), size-exclusion chromatography (SEC), and thermal analysis (DSC, TGA), will be crucial for elucidating the precise structure-property relationships of the synthesized polymers.

Development of Environmentally Benign Synthetic Routes and Recycling Strategies

In line with the principles of green chemistry, future research must address the entire lifecycle of polymers derived from this compound.

Greener Synthesis of the Monomer: Research into the synthesis of the anhydride itself from renewable feedstocks or through more atom-economical routes is a critical starting point.

Sustainable Polymerization Processes: As mentioned, the use of enzymatic and organocatalysts, along with solvent-free bulk polymerization conditions, will be key to minimizing the environmental impact of the polymer production. mdpi.com

Chemical Recycling: The polyester backbone, by its nature, is susceptible to hydrolysis. This opens up avenues for chemical recycling, where post-consumer polymer waste could be depolymerized back to the monomer or other valuable chemical intermediates. Investigating efficient and selective depolymerization catalysts and conditions will be a significant area of future research, contributing to a circular economy for these novel materials. The development of reversible ROP systems, perhaps leveraging dynamic covalent chemistry, could also be an exciting frontier for creating easily recyclable polymers. researchgate.net

By pursuing these interconnected research avenues, the scientific community can fully harness the potential of this compound as a valuable monomer for the creation of advanced, sustainable, and high-performance polymeric materials.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results in mechanistic studies?

- Methodological Answer : Re-evaluate computational parameters (e.g., solvent model, basis set). Validate intermediates via in-situ FTIR or trapping experiments. Use kinetic isotope effects (KIEs) to distinguish between concerted and stepwise mechanisms .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 160–165°C | |

| -NMR (DMSO-d6) | 400 MHz | δ 1.9–2.2 (m, CH3), 7.2–7.6 (m, Ph) | |

| Crystallographic R Factor | SC-XRD | 0.026–0.065 | |

| HPLC Purity | C18 Column, 254 nm | >99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.